molecular formula C17H18N2O5S B11135457 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11135457
M. Wt: 362.4 g/mol
InChI Key: OPEDWPASNGSCBL-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzodioxepin ring, a thiazole ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-methyl-1,3-thiazole-4-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, ammonia

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodioxepin ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N2O5S/c1-10-15(16(21)22-2)19-17(25-10)18-14(20)9-11-4-5-12-13(8-11)24-7-3-6-23-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19,20)

InChI Key

OPEDWPASNGSCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C(=O)OC

Origin of Product

United States

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